molecular formula C17H19N3O3 B2622224 4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate CAS No. 2034546-49-9

4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate

Cat. No. B2622224
CAS RN: 2034546-49-9
M. Wt: 313.357
InChI Key: VQURUGSDCBDUNG-UHFFFAOYSA-N
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Description

The compound “4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . This scaffold is synthesized in a cost-efficient manner and is used as a building block in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of different substituents in different positions of pyrazole and/or piperazine rings . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .

Future Directions

The future directions for this compound involve its use as a building block in medicinal chemistry . The advantages of the proposed approach are proven compared with other known methodologies .

properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12(21)23-15-7-5-13(6-8-15)17(22)18-10-14-11-19-20-9-3-2-4-16(14)20/h5-8,11H,2-4,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQURUGSDCBDUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate

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